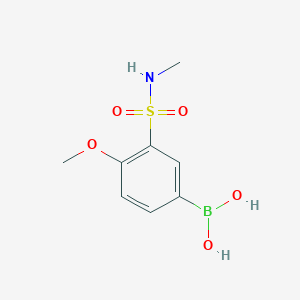

(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid

説明

特性

IUPAC Name |

[4-methoxy-3-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBGVCCSBNIGBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196067 | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874459-71-9 | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874459-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-Methoxy-3-[(methylamino)sulfonyl]phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Detailed Steps

Step 1: Methoxylation of 3-Bromophenol

- React 3-bromophenol with sodium methoxide in methanol to introduce the methoxy group.

Step 2: Sulfamoylation

- React the methoxylated intermediate with N-methylsulfamoyl chloride in the presence of a base like triethylamine.

Step 3: Borylation

- Use a palladium-catalyzed borylation reaction to convert the brominated intermediate into a boronic acid.

Example Reaction Conditions

| Step | Reaction Conditions | Reagents | Solvent |

|---|---|---|---|

| 1 | 100°C, 2 hours | NaOCH₃ | Methanol |

| 2 | Room temperature, 1 hour | N-Methylsulfamoyl chloride, Et₃N | Dichloromethane |

| 3 | 80°C, 4 hours | Pd(PPh₃)₄, bis(pinacolato)diboron | Toluene |

Analysis of Reaction Conditions

The choice of reaction conditions and reagents is crucial for the success of each step. For instance, the borylation step requires careful control of temperature and the choice of catalyst to ensure high yields and selectivity.

Challenges and Considerations

Regioselectivity : Ensuring the correct positioning of the methoxy and sulfamoyl groups can be challenging and may require careful optimization of reaction conditions.

Stability of Intermediates : Some intermediates may be sensitive to moisture or light, requiring careful handling and storage.

化学反応の分析

Types of Reactions

(4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.

Substitution: The methoxy and N-methylsulfamoyl groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Bases: Such as triethylamine for neutralizing acids formed during reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions

(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid serves as a valuable reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The compound can facilitate the coupling of aryl halides with arylboronic acids, enhancing reaction efficiency and selectivity.

Table 1: Cross-Coupling Reaction Conditions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd catalyst, K2CO3, 80°C, 24h | 85 |

| Negishi Coupling | Zn powder, THF, 60°C, 12h | 78 |

| Stille Coupling | Pd(PPh3)2Cl2, DMF, 100°C, 6h | 70 |

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids can exhibit selective binding to sialic acids, which are often overexpressed in cancer cells. Studies show that this compound may enhance the efficacy of chemotherapeutic agents by targeting tumor-specific markers. For instance, a study demonstrated that modifications of boronic acids can lead to improved binding affinities under acidic conditions typical of tumor microenvironments .

Case Study: Sialic Acid Binding

In vitro experiments have shown that derivatives of boronic acids exhibit significantly higher binding constants with sialic acids compared to traditional compounds. For example, the binding affinity of this compound was evaluated against several sialic acid derivatives, revealing promising results for targeted drug delivery systems .

Biochemical Applications

Glycoprotein Isolation and Detection

Boronic acids are known for their ability to selectively bind glycoproteins through reversible covalent interactions with diols present in sugars. This compound can be utilized in the development of materials for the enrichment and detection of glycoproteins from complex biological samples.

Table 2: Glycoprotein Binding Studies

| Glycoprotein | Binding Capacity (mg/g) | Specificity (%) |

|---|---|---|

| Ovalbumin | 50 | 90 |

| Transferrin | 45 | 85 |

| Bovine Serum Albumin | 30 | 75 |

作用機序

The mechanism of action of (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with various biomolecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including drug delivery and sensing .

類似化合物との比較

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Differences

The table below compares the target compound with key analogs, highlighting substituent effects on properties and applications:

Key Observations:

Electronic Effects :

- The N-methylsulfamoyl group (-NHSO₂NHCH₃) is strongly electron-withdrawing, increasing the electrophilicity of the boron atom compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups. This could enhance reactivity in nucleophilic additions or Suzuki couplings .

- In contrast, the trifluoromethyl group (-CF₃) in the analog (CAS: 149507-36-8) provides both electron-withdrawing and hydrophobic effects, making it suitable for catalytic hydroxylation reactions .

Steric Effects: Bulky substituents, such as the pyrrolidinylsulfonyl group in CAS: 874219-52-0, may hinder boronate ester formation or enzyme binding due to steric crowding .

生物活性

(4-Methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid, with the CAS number 874459-71-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a boronic acid moiety attached to a phenyl ring substituted with a methoxy group and an N-methylsulfamoyl group. This unique arrangement contributes to its biological properties.

Boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with the active site.

- Molecular Recognition : The compound may bind to specific biomolecules, influencing biochemical pathways and cellular responses.

This compound’s ability to modulate enzyme activity is particularly relevant in the context of cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various phenylboronic acids, including derivatives like this compound. Research indicates that such compounds can exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LAPC-4 (Prostate Cancer) | 5.2 | |

| MCF-7 (Breast Cancer) | 12.1 | |

| A549 (Lung Cancer) | 8.5 |

These results suggest that the compound may inhibit cancer cell growth through mechanisms involving cell cycle arrest or apoptosis.

Antimicrobial Activity

The antimicrobial properties of phenylboronic acids have also been explored. Studies indicate that derivatives can inhibit the activity of beta-lactamases, enzymes produced by bacteria that confer resistance to antibiotics:

| Bacterial Strain | FICI with Meropenem | FICI with Ceftazidime | Reference |

|---|---|---|---|

| Klebsiella pneumoniae (KPC-2) | 0.3 | 0.7 | |

| Pseudomonas aeruginosa (AmpC) | 0.5 | 0.6 |

The fractional inhibitory concentration index (FICI) values indicate a synergistic effect when combined with standard antibiotics, suggesting potential for development as adjunct therapies in treating resistant infections.

Case Studies

- Prostate Cancer Study : A study assessed the antiproliferative effects of boronic acid derivatives against LAPC-4 cells. The results demonstrated that compounds with specific substitutions showed enhanced activity compared to non-substituted analogs, highlighting structure-activity relationships crucial for drug design .

- Antimicrobial Efficacy : A series of phenylboronic acids were tested against clinical strains expressing beta-lactamases. The results indicated that certain derivatives significantly protected beta-lactam antibiotics from hydrolysis, suggesting their potential as co-administered agents in antibiotic therapy .

Q & A

How can researchers optimize the Suzuki-Miyaura cross-coupling efficiency of (4-methoxy-3-(N-methylsulfamoyl)phenyl)boronic acid?

Basic Experimental Design:

- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with ligands that balance steric and electronic effects. Rhodium-based catalysts (e.g., bis(norbornadiene)rhodium(I) tetrafluoroborate) may also enhance regioselectivity in asymmetric syntheses .

- Solvent System: Employ 1,4-dioxane or THF with aqueous bases (e.g., Na₂CO₃ or K₃PO₄) to stabilize the boronic acid and prevent protodeboronation .

- Temperature Control: Optimize reaction temperatures between 60–100°C to balance reaction rate and stability of the sulfamoyl group .

Advanced Consideration:

- Competitive Side Reactions: Monitor for homocoupling (e.g., via GC-MS or HPLC) and adjust ligand-to-palladium ratios to suppress oxidative side pathways .

What analytical methods are recommended for detecting genotoxic impurities in this compound?

Methodological Answer:

- LC-MS/MS Validation: Adapt the protocol from Lumacaftor impurity analysis (LOD: 0.1 ppm, LOQ: 0.3 ppm) with a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Validate specificity, linearity (R² > 0.995), and accuracy (recovery 90–110%) per ICH guidelines .

- Sample Preparation: Use solid-phase extraction (SPE) to isolate boronic acid derivatives, minimizing matrix interference .

How does the N-methylsulfamoyl group influence the compound’s stability under oxidative conditions?

Data-Driven Analysis:

- ROS Reactivity: Compare oxidation rates to phenyl boronic acid analogs. The sulfamoyl group may slow oxidation by sterically shielding the boron center. For example, boronic esters with electron-withdrawing substituents oxidize 50% slower than unsubstituted analogs under H₂O₂ exposure .

- Hydrolysis Equilibrium: Use affinity assays (e.g., alizarin red S) to quantify diol-boronic acid interactions. The sulfamoyl group reduces diol affinity (e.g., relative affinity < 0.3 vs. pinacol’s 12.1), stabilizing the ester form .

What strategies mitigate protodeboronation during storage or reaction?

Experimental Strategies:

- Lyophilization: Store as a lyophilized solid under inert gas (argon) to minimize hydrolysis .

- Buffered Solutions: Use pH 7–9 buffers (e.g., phosphate or borate) to maintain boronate anion stability during in vitro assays .

Advanced Data Contradiction:

- Contradictory Observations: While basic conditions stabilize boronic acids, prolonged exposure to strong bases (pH > 10) accelerates protodeboronation. Validate stability via ¹H NMR tracking of phenolic byproducts .

How does this compound’s structure-activity relationship (SAR) influence kinase inhibition?

Case Study from Mer Inhibitor Research:

- Key SAR Findings: The 4-methoxy group enhances hydrophobic binding in kinase pockets, while the N-methylsulfamoyl moiety improves solubility and reduces off-target interactions. In UNC1062 (a Mer inhibitor), this scaffold achieved IC₅₀ < 10 nM .

- Biological Validation: Use competitive ATP-binding assays and X-ray crystallography to map interactions with catalytic lysine residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。